(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione
Overview
Description
(1R,6S)-2,4-diazabicyclo[420]octane-3,5-dione is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms and a dione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of diols and other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,6S)-2,4-diazabicyclo[420]octane-3,5-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,6S)-3-methyl-3,7-diazabicyclo[4.2.0]octane
- (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane
- (1R,6S)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane
Uniqueness
Compared to similar compounds, (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione is unique due to its specific arrangement of nitrogen atoms and the presence of the dione functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-2-4(3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10)/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRMRKTYBGULCU-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461149 | |
Record name | GD-0711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770746-47-9 | |
Record name | GD-0711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the structure of (6Z,8Z)-2,4,6-trimethyl-8-phenyl-7-oxa-2,4-diazabicyclo[4.2.0]octane-3,5-dione in photolyase research?
A1: (6Z,8Z)-2,4,6-trimethyl-8-phenyl-7-oxa-2,4-diazabicyclo[4.2.0]octane-3,5-dione serves as a model compound for understanding a key intermediate in the mechanism of the DNA repair enzyme, (6-4) photoproduct photolyase []. This enzyme specifically targets and repairs a type of DNA damage induced by UV light known as the (6-4) photoproduct. The compound's structure, particularly the dihedral angle between the two oxetane ring hydrogen atoms (143.5°), reveals that the bulky phenyl ring adopts an exo position relative to the pyrimidine ring []. This structural information provides insights into the spatial arrangement of molecules within the enzyme's active site and contributes to our understanding of the DNA repair mechanism.
Q2: Have any analogs of (6Z,8Z)-2,4,6-trimethyl-8-phenyl-7-oxa-2,4-diazabicyclo[4.2.0]octane-3,5-dione been investigated for biological activity?
A2: Yes, researchers have synthesized and investigated a series of novel uracil analogs, including 2,4-dibenzyl-6-fluoro-7,7,8,8-tetramethyl-cis-2,4-diazabicyclo-[4.2.0]octane-3,5-dione (TI-66) []. This particular analog demonstrated potent effects on human myeloid leukemia HL-60 cells, effectively inhibiting their growth and inducing differentiation into cells of the myelomonocytic lineage []. This finding suggests that structural modifications within this class of compounds can significantly impact their biological activity and potential therapeutic applications.
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